

# Spectroscopic Analysis of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Hydroxy-5-nitrobenzonitrile**

Cat. No.: **B1279109**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Hydroxy-5-nitrobenzonitrile** ( $C_7H_4N_2O_3$ ), a compound of interest in medicinal chemistry and materials science. This document compiles available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

## Mass Spectrometry (MS)

Mass spectrometry of **2-Hydroxy-5-nitrobenzonitrile** confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

## Data Presentation

The table below summarizes the key mass spectrometry data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[\[1\]](#)

| Property                            | Value                    | Source  |
|-------------------------------------|--------------------------|---------|
| Molecular Formula                   | $C_7H_4N_2O_3$           | PubChem |
| Molecular Weight                    | 164.12 g/mol             | PubChem |
| Mass Spectrometry Type              | Electron Ionization (EI) | PubChem |
| Molecular Ion Peak $[M]^{+\bullet}$ | $m/z = 164$              | PubChem |
| Major Fragment 1                    | $m/z = 90$               | PubChem |
| Major Fragment 2                    | $m/z = 63$               | PubChem |

## Experimental Protocol

Objective: To acquire the mass spectrum of **2-Hydroxy-5-nitrobenzonitrile** using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

### Instrumentation:

- Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).
- Mass Spectrometer (MS) with an Electron Ionization (EI) source.

### Methodology:

- Sample Preparation: A dilute solution of **2-Hydroxy-5-nitrobenzonitrile** is prepared in a volatile organic solvent (e.g., methanol or ethyl acetate).
- Injection: A small volume (typically 1  $\mu$ L) of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the capillary column. The temperature of the GC oven is programmed to ramp up (e.g., from 100 °C to 280 °C) to separate the analyte from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ( $[M]^{+\bullet}$ ).

- Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for **2-Hydroxy-5-nitrobenzonitrile** is not readily available in public databases. The data presented below is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

### Predicted <sup>1</sup>H NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 400 MHz

| Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Integration | Assignment                                    |
|----------------------------------|---------------------|-------------|-----------------------------------------------|
| ~11.0 - 12.0                     | Singlet (br)        | 1H          | -OH                                           |
| ~8.40                            | Doublet             | 1H          | H-6 (ortho to -NO <sub>2</sub> )              |
| ~8.25                            | Doublet of doublets | 1H          | H-4 (meta to -NO <sub>2</sub> , ortho to -CN) |
| ~7.30                            | Doublet             | 1H          | H-3 (ortho to -OH)                            |

### Predicted <sup>13</sup>C NMR Data

Solvent: DMSO-d<sub>6</sub> Frequency: 100 MHz

| Chemical Shift ( $\delta$ , ppm) | Assignment              |
|----------------------------------|-------------------------|
| ~160                             | C-2 (-OH)               |
| ~142                             | C-5 (-NO <sub>2</sub> ) |
| ~128                             | C-4                     |
| ~125                             | C-6                     |
| ~118                             | C-3                     |
| ~116                             | -CN                     |
| ~108                             | C-1 (-CN)               |

## Experimental Protocol

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-Hydroxy-5-nitrobenzonitrile**.

### Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.

### Methodology:

- Sample Preparation:
  - For <sup>1</sup>H NMR, dissolve 5-10 mg of **2-Hydroxy-5-nitrobenzonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
  - For <sup>13</sup>C NMR, a more concentrated sample (20-50 mg) is preferred.
- Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication.
- Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
- Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence. Key parameters include the number of scans, acquisition time, and relaxation delay.
- Acquire the  $^{13}\text{C}$  spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum.

- Data Processing:
  - Apply Fourier transformation to the raw data (Free Induction Decay).
  - Perform phase and baseline corrections.
  - Reference the chemical shifts to the residual solvent peak (DMSO-d<sub>6</sub>:  $\delta$  2.50 ppm for  $^1\text{H}$ ,  $\delta$  39.52 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Disclaimer: A detailed experimental IR spectrum with peak assignments for **2-Hydroxy-5-nitrobenzonitrile** is not readily available. The data presented is based on typical IR absorption frequencies for the functional groups present in the molecule.

## Predicted IR Data

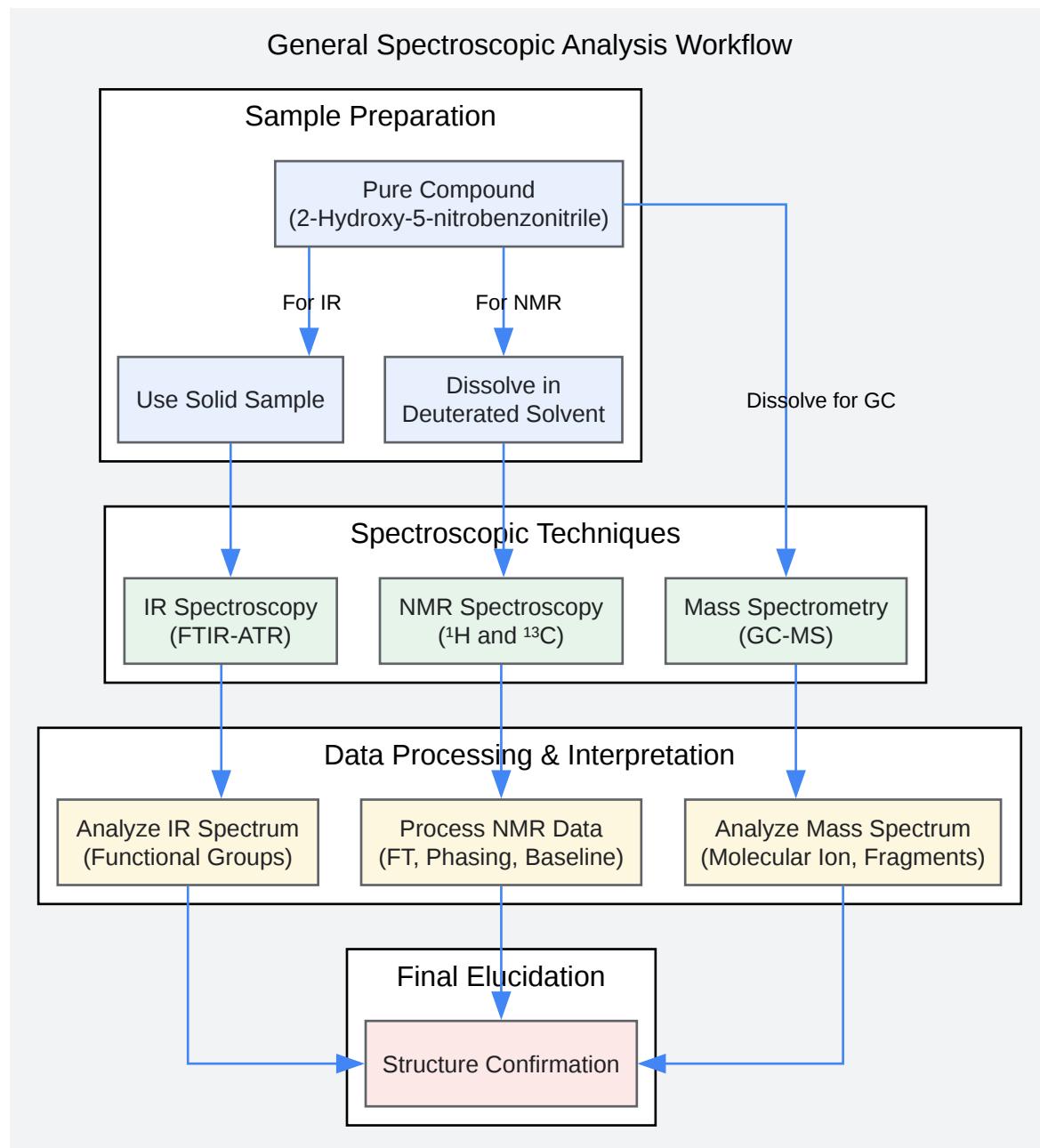
| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment of Vibration              |
|--------------------------------|---------------|--------------------------------------|
| 3400 - 3200                    | Strong, Broad | O-H stretch (phenolic)               |
| ~3100                          | Medium        | Aromatic C-H stretch                 |
| ~2230                          | Medium, Sharp | C≡N stretch (nitrile)                |
| 1620 - 1580                    | Medium        | Aromatic C=C stretch                 |
| 1550 - 1475                    | Strong        | Asymmetric N-O stretch (nitro group) |
| 1360 - 1290                    | Strong        | Symmetric N-O stretch (nitro group)  |
| ~1300                          | Strong        | In-plane O-H bend                    |
| ~1200                          | Strong        | C-O stretch (phenolic)               |
| 900 - 675                      | Strong        | Out-of-plane C-H bend (aromatic)     |

## Experimental Protocol

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid **2-Hydroxy-5-nitrobenzonitrile**.

Instrumentation:

- FTIR Spectrometer.
- Attenuated Total Reflectance (ATR) accessory or KBr press.


Methodology (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **2-Hydroxy-5-nitrobenzonitrile** powder onto the ATR crystal.

- Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the FTIR spectrum. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, where it is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.
- Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted.

## Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxy-5-nitrobenzonitrile**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279109#spectroscopic-data-of-2-hydroxy-5-nitrobenzonitrile-nmr-ir-ms]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)